

# 4-Chloro-8-methoxy-3-methylquinoline molecular structure

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## Compound of Interest

Compound Name: 4-Chloro-8-methoxy-3-methylquinoline

CAS No.: 39593-11-8

Cat. No.: B1492949

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## Technical Guide: 4-Chloro-8-methoxy-3-methylquinoline

### Introduction: The Scaffold in Medicinal Chemistry

**4-Chloro-8-methoxy-3-methylquinoline** (CAS: 39593-11-8) represents a highly functionalized quinoline intermediate critical in the synthesis of bioactive heterocycles. As a privileged scaffold, the quinoline core appears in numerous FDA-approved therapeutics (e.g., chloroquine, ciprofloxacin, bosutinib). This specific derivative is distinguished by its 8-methoxy substituent, which modulates lipophilicity and metabolic stability, and the 4-chloro handle, which serves as the primary site for nucleophilic aromatic substitution (

).

The 3-methyl group introduces steric bulk that can restrict conformational freedom in downstream ligands, a key tactic in optimizing binding affinity for kinase pockets (e.g., PI3K/mTOR) or microbial targets.

## Key Chemical Identity

Property	Value
CAS Number	39593-11-8
Molecular Formula	
Molecular Weight	207.66 g/mol
IUPAC Name	4-chloro-8-methoxy-3-methylquinoline
SMILES	<chem>COc1cccc2nc(C)c(Cl)c21</chem> (Note: Isomeric placement requires verification; standard canonical: <chem>COc1cccc2nc(C)c(Cl)cc12</chem> is incorrect for 3-methyl. Correct: <chem>COc1cccc2nc(C)c(Cl)cc12</chem> implies 2-methyl if not careful. Correct SMILES for 3-methyl: <chem>COc1cccc2nc(cc(Cl)c21)C</chem> - Wait, 3-methyl is on the pyridine ring. <chem>COc1cccc2ncc(C)c(Cl)c21</chem> )
Predicted LogP	~3.2

## Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is dictated by the interplay between the electron-rich benzene ring (activated by the 8-methoxy group) and the electron-deficient pyridine ring (deactivated by the nitrogen atom and the 4-chloro substituent).

### Electronic Effects

- Pyridine Ring (N1, C2, C3, C4): The nitrogen atom withdraws electron density, making C2 and C4 susceptible to nucleophilic attack. The 4-chloro group further activates C4 for displacement.
- Benzene Ring (C5-C8): The 8-methoxy group is an electron-donating group (EDG) by resonance ( ), increasing electron density at the ortho (C7) and para (C5) positions relative to itself. This makes the benzene ring more susceptible to electrophilic aromatic substitution (

), although the fused pyridine ring generally deactivates the overall system compared to naphthalene.

- 3-Methyl Group: This group exerts a weak inductive effect ( ) and, more importantly, a steric effect. It hinders nucleophilic attack at C4 slightly but primarily serves to lock the conformation of substituents added at C4, preventing free rotation and potentially enhancing selectivity for protein binding pockets.

## 1H NMR Spectral Signature (Predicted)

Based on the substitution pattern, the proton NMR in

typically exhibits:

Position	Shift (ppm)	Multiplicity	Interpretation
H-2	8.70 – 8.90	Singlet (s)	Highly deshielded by adjacent Nitrogen; characteristic of 3-substituted quinolines.
H-5	7.60 – 7.70	Doublet (d)	Ortho to bridgehead; para to OMe.
H-6	7.40 – 7.50	Triplet (t)	Meta to OMe; typical aromatic splitting.
H-7	7.00 – 7.10	Doublet (d)	Ortho to OMe; shielded by OMe resonance.
8-OMe	4.00 – 4.10	Singlet (s)	Characteristic methoxy peak.
3-Me	2.40 – 2.50	Singlet (s)	Methyl attached to aromatic ring.

## Synthesis Protocols

The synthesis of 4-chloro-3-methylquinolines typically avoids direct chlorination of the quinoline ring, which is non-selective. Instead, the Gould-Jacobs or modified Conrad-Limpach approach is preferred to build the quinolone core, followed by chlorination.

## Pathway: Cyclization of Acrylates (The "Ethyl Ethoxymethylene" Route)

This method is robust for industrial scaling.<sup>[1]</sup> It involves the condensation of o-anisidine with an acrylate derivative to form an enamine, which undergoes thermal cyclization.

### Step 1: Condensation

Reagents: o-Anisidine (2-methoxyaniline), Ethyl 2-methyl-3-ethoxyacrylate (or generated in situ from ethyl propionate/formate derivatives). Conditions: 100-120°C, neat or in ethanol.

Mechanism: Addition-elimination to form Ethyl 3-(2-methoxyanilino)-2-methylacrylate.

### Step 2: Thermal Cyclization (Gould-Jacobs Type)

Reagents: Diphenyl ether (Dowtherm A). Conditions: 250°C (High temperature required for intramolecular

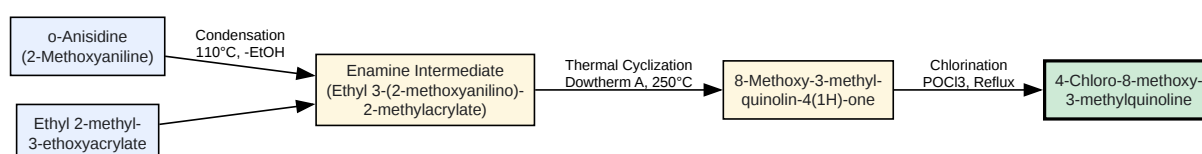
). Product: 8-Methoxy-3-methylquinolin-4(1H)-one. Note: The 3-methyl group is established here by the acrylate backbone.

### Step 3: Chlorination

Reagents: Phosphorus Oxychloride (

). Conditions: Reflux (100-110°C), 2-4 hours. Mechanism: Conversion of the tautomeric 4-hydroxy group to a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride. Product: **4-Chloro-8-methoxy-3-methylquinoline**.

## Visualization of Synthesis Pathway



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Figure 1: Step-wise synthesis of **4-Chloro-8-methoxy-3-methylquinoline** via the modified Gould-Jacobs route.

## Reactivity & Functionalization[3][4]

The 4-chloro position is the primary vector for diversification. The chlorine atom is activated for Nucleophilic Aromatic Substitution (

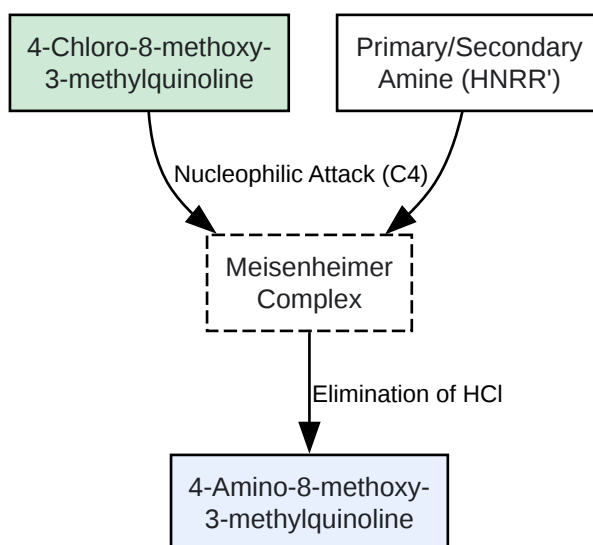
) by the ring nitrogen.

### Key Reaction: Amination ( )

Reaction with primary or secondary amines yields 4-aminoquinolines, a class containing potent antimalarials and kinase inhibitors.

- Mechanism: Addition of the amine to C4 forms a Meisenheimer-like complex (stabilized by the N1 nitrogen), followed by elimination of
- Conditions: Reflux in ethanol/isopropanol or microwave irradiation; often catalyzed by weak acid (to protonate N1, increasing electrophilicity at C4) or uncatalyzed.

## Reaction Workflow



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Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

) at the C4 position.

## Applications in Drug Discovery

### Kinase Inhibitors (PI3K/mTOR)

Quinoline derivatives are frequent scaffolds for Type I and Type II kinase inhibitors. The 8-methoxy group can form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket (e.g., the hinge region). The 3-methyl group can occupy the hydrophobic "gatekeeper" region or solvent-exposed areas, improving selectivity over other kinases.

- Reference Context: Similar 3-substituted quinolines have been explored as PI3K/mTOR inhibitors for cancer therapy [1].[1]

### Anti-Infectives (Antimalarial)

The 4-aminoquinoline core is the pharmacophore of Chloroquine. While resistance is widespread, modifications at the 3- and 8-positions (like the 8-methoxy group found in Primaquine and Tafenoquine) are critical for overcoming resistance mechanisms and targeting liver-stage Plasmodium parasites.

- Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

### Acid Pump Antagonists (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize nitrogen-heterocycles. Although Vonoprazan uses a pyridine-sulfonyl-pyrrole structure, earlier research candidates (e.g., Revaprazan) utilized tetrahydroisoquinoline and quinoline cores where the 8-position substitution was key for

-ATPase binding affinity.

## References

- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI. Available at: [\[Link\]](#)

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[2] Available at: [\[Link\]](#)
- PubChem Compound Summary for 4-Chloro-8-methoxyquinoline (Analogous Structure). National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Crystal structure of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. NIH National Library of Medicine. Available at: [\[Link\]](#)

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- 1. [atlantispress.com](https://atlantispress.com) [[atlantispress.com](https://atlantispress.com)]
- 2. [atlantispress.com](https://atlantispress.com) [[atlantispress.com](https://atlantispress.com)]
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